5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3Si/c1-15(2,3)22(4,5)21-11-16(12-9-7-6-8-10-12)13(19)17-14(20)18-16/h6-10H,11H2,1-5H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLPPAGTKNKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The imidazolidine-2,4-dione core can be synthesized through the cyclization of appropriate diamines with phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the TBDMS group into various organic compounds, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can cleave the TBDMS group.
Major Products
The major products formed from these reactions include alcohols (from TBDMS cleavage), amines (from reduction), and various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione involves the stabilization of reactive intermediates through the TBDMS group. This group provides steric hindrance and electronic effects that protect sensitive functional groups during chemical reactions. The imidazolidine-2,4-dione core can interact with various molecular targets, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
5-Ethoxy-1-(4-Methoxyphenyl)-5-Methyl-3-Phenylimidazolidine-2,4-Dione ()
- Substituents : Ethoxy and methyl groups at position 5, with 4-methoxyphenyl and phenyl substituents.
- Molecular Formula : C₂₀H₂₀N₂O₄.
- Key Differences :
- The ethoxy and methyl groups are less sterically bulky than TBDMS, reducing lipophilicity and altering solubility (e.g., higher polarity).
- Synthesized via a three-component reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate, contrasting with silylation methods for the target compound .
5-(4-Fluorophenyl)-5-Methylimidazolidine-2,4-Dione ()
- Substituents : 4-Fluorophenyl and methyl groups at position 5.
- Molecular Formula : C₁₀H₉FN₂O₂.
- Key Differences: The electron-withdrawing fluorine atom increases dipole moments and may enhance metabolic stability compared to the TBDMS group. Smaller substituents (methyl vs.
Thiazolidine-2,4-Dione Derivatives ()
- Core Structure : Sulfur replaces the oxygen in the heterocyclic ring.
- Example: 3-(Amine-substituted methyl)-5-(2-((quinolinyl)oxy)ethylidene)thiazolidine-2,4-dione.
- Key Differences :
- The thione group alters electronic properties (e.g., increased acidity of the NH proton) and biological activity, often targeting metabolic enzymes like PPAR-γ.
- Sulfur’s larger atomic radius may influence ring conformation and binding interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Lipophilicity : TBDMS increases logP compared to ethoxy or methyl groups, impacting membrane permeability and solubility .
- Biological Activity : Thiazolidine-2,4-diones are associated with antidiabetic activity, whereas hydantoins (imidazolidine-2,4-diones) are explored for anticonvulsant and antimicrobial applications .
Biological Activity
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione (CAS: 1401226-49-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is C16H24N2O3Si, with a molecular weight of 320.46 g/mol. The compound features a phenyl group and an imidazolidine dione structure, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to imidazolidine compounds. While specific data on 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is limited, related compounds have demonstrated significant activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.21 μM |
| Compound B | Escherichia coli | 0.21 μM |
| Compound C | Candida albicans | 0.83 μM |
These findings suggest that similar compounds may exhibit potent antimicrobial effects, indicating a potential for further exploration of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione in this area.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have been employed to assess the safety profile of imidazolidine derivatives. It has been observed that some compounds exhibit selective toxicity towards cancerous cells while sparing normal cells.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HaCat | 15 µM |
| Compound E | BALB/c 3T3 | >50 µM |
These results indicate that while certain derivatives may be cytotoxic at higher concentrations, they could also possess therapeutic potential if selectively targeting malignant cells.
The mechanisms through which these compounds exert their biological effects often involve interactions with critical microbial enzymes or cellular pathways. For instance, molecular docking studies have suggested that related compounds bind effectively to targets such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis and DNA replication.
Case Studies
In a notable case study involving the synthesis and evaluation of similar imidazolidine derivatives, researchers found that certain modifications to the structure significantly enhanced antimicrobial efficacy while reducing cytotoxicity towards normal cells. This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. How can researchers design a robust catalytic system for selective functionalization of the imidazolidinedione core?
- Methodological Answer :
- Ligand Screening : Test palladium, nickel, or copper catalysts with diverse ligands (e.g., BINAP, phosphines) for cross-coupling reactions.
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) versus ethers (THF) for reaction efficiency.
- In Situ Spectroscopy : Use UV-vis or NMR to detect intermediates and guide mechanistic studies, as applied in reaction fundamentals research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
